1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
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Overview
Description
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one typically involves the condensation of aminopyrazole with β-enaminone derivatives. This reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH2-group of the starting aminopyrazole bonds with the Cβ of the β-enaminone . The reaction conditions often include microwave irradiation to enhance the yield and reduce the reaction time . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where different substituents replace the existing groups on the pyrazolo[1,5-a]pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to bind to these enzymes and inhibit their activity leads to the suppression of cancer cell growth.
Comparison with Similar Compounds
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one is unique compared to other similar compounds due to its specific structural features and photophysical properties. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
These compounds share the pyrazolo-pyrimidine core but differ in their substituents and specific applications.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6-3-9-10-4-8(7(2)13)5-12(9)11-6/h3-5H,1-2H3 |
InChI Key |
LNSMVFVGOUXYQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)C |
Origin of Product |
United States |
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